

# synthetic route for 2,5-dimethyloctane preparation

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## Compound Focus: 2,5-Dimethyloctane

CAS No.: 15869-89-3

Cat. No.: S1517939

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## Chemical Profile of 2,5-Dimethyloctane

The table below summarizes the key identifiers and basic physical properties of **2,5-dimethyloctane** as found in the search results [1] [2] [3].

Property	Value
CAS Registry Number	15869-89-3 [1] [2] [3]
IUPAC Name	2,5-Dimethyloctane [1] [2] [3]
Molecular Formula	C <sub>10</sub> H <sub>22</sub> [1] [2] [3]
Molecular Weight	142.28 g/mol [1] [2] [3]
Boiling Point	158 °C at 760 mmHg [1] [3], 430.0 K [2]
Density	0.732 g/cm <sup>3</sup> [1] [3]
Flash Point	80.3 °C [1] [3]

## Reported Synthetic Routes and Protocols

The search results indicate several synthetic routes, though they are described at a high level and reference literature from the mid-20th century.

### Route 1: Hydrogenation of 2,5-Dimethyloctane Derivatives

One referenced procedure involves the catalytic hydrogenation of a precursor, though the specific starting material (named only by its complex IUPAC identifier) is not a straightforward hydrocarbon [1]. The general transformation is the saturation of double bonds or rings.

#### Detailed Protocol (Inferred from Sparse Data) [1]:

- **Reaction Setup:** The reaction is performed using a **Nickel-Aluminum (Ni-Al) catalyst** in a high-pressure hydrogenation reactor.
- **Process:** The organic substrate is exposed to hydrogen gas at elevated pressure and temperature in the presence of the catalyst. The specific conditions (temperature, pressure, reaction time) are not detailed in the available excerpts.
- **Workup and Isolation:** After the reaction is complete, the catalyst is removed by filtration. The crude product, **2,5-dimethyloctane**, is then isolated from the reaction mixture, likely through a method such as distillation.

### Route 2: Isomerization and Other Catalytic Methods

Other literature references mention synthesis via the isomerization of other decane isomers, but no experimental details are provided [1] [3]. Another study mentions the conversion over a catalyst, resulting in a mixture of products from which **2,5-dimethyloctane** can be separated [1].

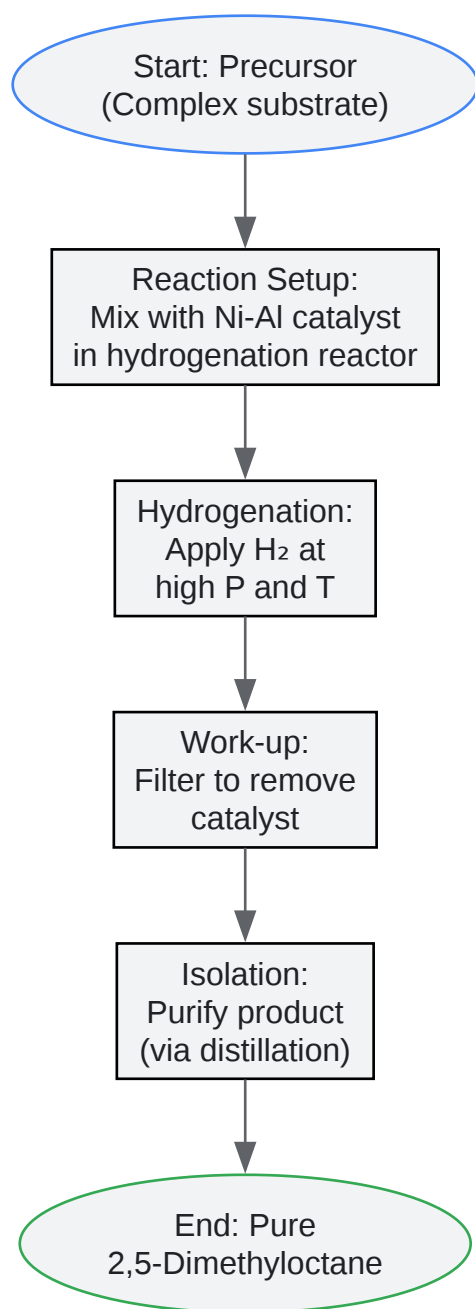
## Quantitative Data from Literature

The following table consolidates the scattered quantitative information found in the search results.

Parameter	Value / Condition	Reference / Comment
Boiling Point	158 °C	At standard atmospheric pressure (760 mmHg) [1] [3].
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	49.0 kJ/mol	Standard conditions [2].
Vapor Pressure	3.48 mmHg	At 25°C [1] [3].
Index of Refraction	1.411	Not specified, likely at 20°C [1] [3].

## Experimental Workflow for Hydrogenation

The diagram below outlines the general workflow for the catalytic hydrogenation route, as can be inferred from the available data [1].



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## Application Notes for the Synthetic Chemist

- **Catalyst Considerations:** The use of a skeletal Ni-Al catalyst (Raney Nickel) is specified in one route [1]. This type of catalyst is pyrophoric and requires careful handling, storage under solvent, and activation protocols.

- **Purification Strategy:** The final purification of **2,5-dimethyloctane** is achieved through **vacuum distillation** [1]. Its boiling point (158°C at 760 mmHg) is a key parameter for setting the distillation conditions.
- **Analytical Verification:** The identity of the synthesized compound should be confirmed by analytical techniques. The **mass spectrum** of **2,5-dimethyloctane** is available in the NIST database for comparison [4].

## Important Limitations and Recommendations

A significant challenge is the lack of modern, detailed experimental procedures for **2,5-dimethyloctane** in the search results. The information is largely based on brief summaries of literature from the 1930s-1950s [1] [2] [3]. For practical laboratory synthesis, you may need to consult the original papers or adapt procedures for similar alkanes.

- **Consult Original Literature:** The key to obtaining a workable procedure is to access the full text of the original articles cited in the search results (e.g., Schuikin and Cherkashin, 1957; Kazanskii and Sergienko, 1939) [1].
- **Explore Analogous Syntheses:** Consider reviewing modern hydrogenation protocols for other branched alkanes. For instance, a patent exists for the synthesis of the isomer **2,6-dimethyloctane** via the hydrogenation of geraniol using a **Palladium on Carbon (Pd/C) catalyst** [5] [6]. This could serve as a valuable model for developing a method for **2,5-dimethyloctane**.

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